molecular formula C18H13FN2O3 B12878341 N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 73076-35-4

N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12878341
CAS No.: 73076-35-4
M. Wt: 324.3 g/mol
InChI Key: GVRDVSRITVRHRA-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 5-methylisoxazole carboxamide core, a structure recognized in medicinal chemistry for its diverse biological potential. This compound is intended for research and further manufacturing applications, exclusively in laboratory settings. Isoxazole and 1,2-oxazole derivatives are valuable scaffolds in drug discovery, with documented activities ranging from immunomodulatory to anti-inflammatory effects. For instance, compounds like leflunomide, a 5-methylisoxazole-4-carboxamide derivative, are well-established disease-modifying drugs for rheumatoid arthritis, highlighting the therapeutic relevance of this chemical class . Furthermore, the 1,2-oxazole (isoxazole) ring system is often explored for its bioisosteric properties, serving as a stable surrogate for ester and amide functionalities to enhance metabolic stability and fine-tune physicochemical properties in lead optimization efforts . Researchers can utilize this high-quality compound as a key intermediate or a pharmacological tool for developing novel therapeutic agents, studying immune-mediated diseases, or conducting structure-activity relationship (SAR) studies. This product is offered for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

73076-35-4

Molecular Formula

C18H13FN2O3

Molecular Weight

324.3 g/mol

IUPAC Name

N-[4-(4-fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H13FN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23)

InChI Key

GVRDVSRITVRHRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

  • Formation of the 5-methyl-1,2-oxazole-4-carboxylic acid or its derivatives.
  • Preparation of the 4-(4-fluorobenzoyl)phenyl amine or related intermediates.
  • Coupling of the oxazole carboxylic acid derivative with the amine to form the target amide.

Preparation of 5-Methyl-1,2-oxazole-4-carboxylic Acid Derivatives

One common approach involves starting from 5-methylisoxazole-4-carboxylic acid, which can be converted into reactive intermediates such as acid chlorides or activated esters for subsequent amide bond formation.

  • For example, 5-methylisoxazole-4-carboxylic acid is reacted with coupling agents like dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) to form an active ester intermediate, which then reacts with an amine to yield the corresponding amide.

Synthesis of the 4-(4-Fluorobenzoyl)phenyl Amine Intermediate

The 4-(4-fluorobenzoyl)phenyl moiety is introduced via acylation reactions:

  • 4-Fluorobenzoyl chloride is prepared and then reacted with 4-aminophenyl derivatives under controlled conditions (e.g., in dichloromethane at low temperature with triethylamine as base) to form the corresponding benzamide intermediate.

  • Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be employed to attach fluorophenyl groups to aromatic amines or heterocycles, facilitating the construction of complex intermediates.

Amide Bond Formation to Yield N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide

The final coupling step involves the reaction of the oxazole carboxylic acid derivative with the 4-(4-fluorobenzoyl)phenyl amine:

  • Using carbodiimide coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.

  • The reaction is typically carried out in anhydrous solvents such as THF or dichloromethane at room temperature or slightly elevated temperatures.

  • The product is isolated by filtration, extraction, and purified by chromatographic techniques (e.g., flash chromatography) and recrystallization.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Coupling of 5-methylisoxazole-4-carboxylic acid with p-phenylenediamine using DCC in THF Room temperature, 5 h 85-90% (isolated) Precipitate filtered, product purified by chromatography and crystallization
Preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid Thionyl chloride, reflux Quantitative Used immediately in acylation step
Acylation of 4-aminophenyl intermediate with 4-fluorobenzoyl chloride 0 °C to room temp, 1 h 90-95% Triethylamine used as base, product isolated by extraction and evaporation
Final amide coupling DCC or EDC, HOBt, THF, room temp 75-85% Purified by flash chromatography

Additional Notes on Reaction Optimization and Purification

  • The use of dry, aprotic solvents (e.g., dry THF, dichloromethane) and inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis and side reactions.

  • Temperature control during acylation and coupling steps improves selectivity and yield.

  • Washing organic layers multiple times with water or brine removes residual reagents and solvents.

  • Drying agents such as magnesium sulfate or sodium sulfate are used before solvent removal.

  • Final purification often involves silica gel chromatography with solvent systems like petroleum ether/ethyl acetate mixtures, sometimes with small amounts of acetic acid to prevent decomposition.

Summary Table of Key Reagents and Conditions

Reagent/Intermediate Role Typical Conditions Reference
5-Methylisoxazole-4-carboxylic acid Oxazole core precursor Coupling with amine using DCC in THF
Dicyclohexylcarbodiimide (DCC) Coupling agent Room temperature, 5 h
4-Fluorobenzoyl chloride Acylating agent Prepared from acid with SOCl2, used at 0 °C
Triethylamine Base for acylation 0 °C to room temperature
Hydroxybenzotriazole (HOBt) Coupling additive Used with EDC to improve yield
Solvents (THF, DCM) Reaction medium Anhydrous, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorobenzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-Fluorobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to downstream effects that manifest as its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its 4-fluorobenzoylphenyl substituent. Below is a systematic comparison with analogs:

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Features Evidence Source
N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide 4-(4-Fluorobenzoyl) 340.32 Fluorine at benzoyl enhances metabolic stability; ketone group may influence binding. [Derived from ]
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Teriflunomide Impurity-D) 4-(Trifluoromethyl) 298.24 Trifluoromethyl increases lipophilicity but may reduce solubility.
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate 2,4-Difluoro 256.23 (anhydrous) Dual fluorine substitution alters crystallinity (hemihydrate form).
3-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide 2-Chloro, 4-(cyanomethyl) 351.79 Chlorine and nitrile groups enhance electrophilicity and hydrogen-bonding potential.
N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride 4-Amino-3-(trifluoromethyl) 311.23 (free base) Amino group introduces basicity; trifluoromethyl balances lipophilicity.

Pharmacological and Physicochemical Implications

Cyanomethyl substituents () introduce polarity, improving aqueous solubility but possibly reducing membrane permeability .

Metabolic Stability :

  • Fluorine atoms generally reduce oxidative metabolism. The target compound’s 4-fluorobenzoyl group likely offers better metabolic stability than trifluoromethyl -containing analogs (), which may form reactive metabolites .

Crystallinity and Formulation :

  • Analogs like N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate () exhibit distinct crystal packing due to fluorine positioning, impacting dissolution rates and bioavailability .

Biological Activity

N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 73076-35-4
Molecular Formula C18H13FN2O3
Molecular Weight 324.3 g/mol
IUPAC Name This compound
InChI Key GVRDVSRITVRHRA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound has demonstrated efficacy in inhibiting tumor growth through various pathways:

  • Caspase Activation : The compound activates caspases, which are critical for the execution of apoptosis. In studies, it has been shown to cleave PARP (Poly ADP-ribose polymerase), a hallmark of apoptotic cell death .
  • DNA Damage Response : It induces DNA laddering, indicating that it triggers DNA damage responses leading to cell death .
  • Tumor Growth Inhibition : In vivo studies using human colorectal DLD-1 xenograft models have shown that the compound can inhibit tumor growth by approximately 63% at a dosage of 50 mg/kg .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly affect the biological activity of the compound. Key findings include:

  • The presence of the fluorobenzoyl group enhances the compound's potency as an apoptosis inducer.
  • Variations in the phenyl and oxazole moieties can lead to different levels of cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Apoptosis Induction : A study highlighted its ability to induce apoptosis in human colorectal cancer cells with an EC50 value of 270 nM and GI50 value of 229 nM .
  • Inhibition of Cancer Cell Viability : The compound was tested against multiple cancer cell lines, displaying significant inhibition rates. For instance, it showed IC50 values ranging from 31.5 µM to 43.9 µM in ovarian cancer cell lines .
  • Mechanistic Insights : Molecular docking studies have suggested that the interactions between the compound and specific protein targets are crucial for its biological effects .

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